molecular formula C25H35N5O7 B300370 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate

3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate

Número de catálogo B300370
Peso molecular: 517.6 g/mol
Clave InChI: JSUNPHWNQFCCRJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate, commonly known as DTBZ, is a chemical compound used in scientific research. DTBZ is a potent and selective ligand for the vesicular monoamine transporter 2 (VMAT2), a protein that transports monoamines, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles. DTBZ has been widely used to study the role of VMAT2 in the regulation of monoamine neurotransmitter release and storage.

Mecanismo De Acción

DTBZ binds to 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate with high affinity and selectivity, inhibiting the uptake of monoamines into synaptic vesicles. This leads to a decrease in the amount of monoamines stored in vesicles and a corresponding decrease in monoamine neurotransmitter release. DTBZ has been shown to be a reversible inhibitor of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate, with a dissociation constant (Kd) of approximately 0.5 nM.
Biochemical and Physiological Effects:
DTBZ has been shown to have a number of biochemical and physiological effects. In studies of Parkinson's disease, DTBZ has been used to measure the density of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate in the brain, which is reduced in Parkinson's disease. DTBZ has also been shown to affect the release of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, in the brain. DTBZ has been shown to inhibit the uptake of monoamines into synaptic vesicles, leading to a decrease in monoamine neurotransmitter release.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DTBZ has a number of advantages for use in lab experiments. It is a potent and selective ligand for 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate, with a high affinity and selectivity for the protein. This makes it a useful tool for studying the role of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate in the regulation of monoamine neurotransmitter release and storage. However, DTBZ also has some limitations. It is a reversible inhibitor of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate, which means that its effects are not permanent. DTBZ also has a short half-life, which can make it difficult to use in long-term experiments.

Direcciones Futuras

There are a number of future directions for research involving DTBZ. One area of research is the development of new 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate ligands with improved properties, such as increased selectivity or longer half-life. Another area of research is the use of DTBZ in studies of other neurological disorders, such as Alzheimer's disease and Huntington's disease. DTBZ may also be useful in studies of drug addiction and the role of monoamine neurotransmitters in reward and motivation. Overall, DTBZ is a valuable tool for studying the role of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate in the regulation of monoamine neurotransmitter release and storage, and has a number of potential applications in scientific research.

Métodos De Síntesis

DTBZ can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with N,N-diethylethylenediamine, followed by reaction with 1,3-dibromopropane, and then with 3,7-dimethylxanthine. The final product is obtained by esterification with propionic anhydride.

Aplicaciones Científicas De Investigación

DTBZ has been used in a variety of scientific research applications, including studies of Parkinson's disease, schizophrenia, depression, and drug addiction. DTBZ is particularly useful in studies of Parkinson's disease, as it allows researchers to measure the density of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate in the brain, which is reduced in Parkinson's disease. DTBZ has also been used to study the effects of drugs on monoamine neurotransmitter release and storage.

Propiedades

Nombre del producto

3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate

Fórmula molecular

C25H35N5O7

Peso molecular

517.6 g/mol

Nombre IUPAC

3-[8-(diethylaminomethyl)-3,7-dimethyl-2,6-dioxopurin-1-yl]propyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C25H35N5O7/c1-8-29(9-2)15-19-26-22-20(27(19)3)23(31)30(25(33)28(22)4)11-10-12-37-24(32)16-13-17(34-5)21(36-7)18(14-16)35-6/h13-14H,8-12,15H2,1-7H3

Clave InChI

JSUNPHWNQFCCRJ-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC

SMILES canónico

CCN(CC)CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.